molecular formula C14H13N5O2 B2763304 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034584-15-9

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No. B2763304
CAS RN: 2034584-15-9
M. Wt: 283.291
InChI Key: LSXPUFYVRLFGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5O2 and its molecular weight is 283.291. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Synthesis

  • Antiviral and Antitumor Activity : Research on pyrazolo[3,4-d]pyrimidine derivatives has demonstrated significant activity against certain viruses and tumor cells in vitro. Specifically, guanosine analogues have shown notable activity against measles and moderate antitumor activity against leukemia types L1210 and P388 (Petrie et al., 1985).
  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, revealing some compounds with promising cytotoxic effects against cancer cell lines and 5-lipoxygenase inhibition, which could suggest potential therapeutic applications (Rahmouni et al., 2016).
  • Adenosine Receptor Affinity : Certain pyrazolo[3,4-d]pyrimidines exhibit adenosine receptor affinity, with specific compounds showing significant antagonist activity, suggesting potential for therapeutic applications in areas where adenosine receptor modulation is relevant (Quinn et al., 1991).

Fungicidal and Antimicrobial Properties

  • Systemic Fungicides : Pyrazolo[1,5-a]pyrimidine derivatives, structurally analogous to the systemic fungicide carboxin, have shown high levels of fungicidal activity in assays against Basidiomycete species, although substitutions in the pyrimidine ring affected activity (Huppatz, 1985).
  • Antifungal Activity of Pyrazole Derivatives : Studies have highlighted the antifungal activity of various pyrazole derivatives against phytopathogenic fungi, showing differences in sensitivity among fungi and suggesting the importance of specific structural groups for biological activity (Vicentini et al., 2007).

Anticancer Agents and mTOR Inhibition

  • mTOR Inhibitors : A microwave-assisted synthesis strategy for 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones has revealed compounds with in vitro anticancer activity. Detailed studies on one compound demonstrated its ability to induce apoptosis and inhibit mTOR, a key protein in cancer cell proliferation and survival, with nanomolar potency (Reddy et al., 2014).

properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-yl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(13-10-3-1-2-4-11(10)21-18-13)17-9-7-15-12-5-6-16-19(12)8-9/h5-8H,1-4H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXPUFYVRLFGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CN4C(=CC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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